molecular formula C15H15Cl2NO3S B7518782 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide

4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide

Cat. No. B7518782
M. Wt: 360.3 g/mol
InChI Key: HEKCYEBXJCJDEK-UHFFFAOYSA-N
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Description

4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide, also known as CDMB or Compound 1, is a sulfonamide-based compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for cancer cell growth, inflammation, and microbial survival. 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to inhibit the activity of histone deacetylases, which are important for regulating gene expression and cell cycle progression. Additionally, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to inhibit the activity of COX-2 and NF-κB, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of inflammatory cytokines and enzymes. Moreover, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has also been shown to have potent antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide for lab experiments is its potent activity against cancer cells, inflammation, and microbial strains. Moreover, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is its potential toxicity, which may limit its use in vivo.

Future Directions

For the research of 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide include the development of more potent analogs, investigation of potential synergistic effects, and elucidation of the mechanism of action.

Synthesis Methods

The synthesis of 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide involves a multi-step process that starts with the reaction between 4-chloro-2,5-dimethylbenzenesulfonyl chloride and 5-chloro-2-methoxyaniline in the presence of a base catalyst. The resulting intermediate is then reacted with ammonia to form the final product, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide. The purity of the compound is ensured through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has been studied for its potential in various scientific research applications, including cancer treatment, anti-inflammatory activity, and antimicrobial activity. In cancer research, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has shown promising results in inhibiting the growth of cancer cells by inducing cell cycle arrest and apoptosis. In anti-inflammatory research, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has exhibited significant inhibition of inflammatory cytokines and enzymes. Moreover, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has also shown potent antimicrobial activity against various bacterial strains.

properties

IUPAC Name

4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3S/c1-9-7-15(10(2)6-12(9)17)22(19,20)18-13-8-11(16)4-5-14(13)21-3/h4-8,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKCYEBXJCJDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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